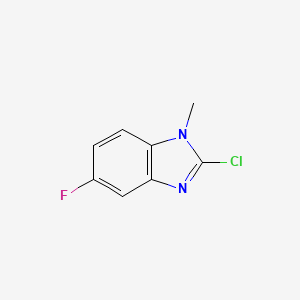
2-(3-methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, otherwise known as MTMD, is a boron-containing small organic molecule that has been used in a variety of scientific research applications. MTMD is a relatively new compound and has been studied for its potential use in drug delivery, imaging, and other biomedical applications.
作用機序
MTMD is believed to act as a targeting agent by binding to specific cell-surface receptors. This binding allows MTMD to facilitate the delivery of drugs or other molecules to the target cells or tissues. Additionally, MTMD is believed to interact with specific enzymes, which can affect the biochemical or physiological effects of the drugs or other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTMD depend on the type of drug or molecule being delivered and the target cells or tissues. For example, MTMD can affect the absorption, distribution, metabolism, and excretion of drugs or other molecules. Additionally, MTMD can affect the biochemical and physiological effects of drugs or other molecules on cells or tissues, such as their ability to bind to specific receptors or enzymes.
実験室実験の利点と制限
MTMD has several advantages for lab experiments. For example, it is relatively easy to synthesize and purify, and it is relatively stable in a variety of conditions. Additionally, MTMD can be used to study the biochemical and physiological effects of drugs or other molecules on cells or tissues. However, MTMD also has some limitations. For example, it is not always possible to accurately predict the effects of MTMD on cells or tissues, and it can be difficult to monitor its delivery to target sites.
将来の方向性
There are several potential future directions for the use of MTMD in scientific research. For example, MTMD could be used to improve the delivery of drugs or other molecules to target sites, or to study the effects of drugs or other molecules on cells or tissues. Additionally, MTMD could be used to develop new imaging techniques or to study the biochemical and physiological effects of drugs or other molecules on cells or tissues. Finally, MTMD could be used to develop new drugs or other molecules that are more effective and have fewer side effects.
合成法
MTMD can be synthesized through a two-step process involving the reaction of 3-methoxy-2-methylpropene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The first step involves the reaction of 3-methoxy-2-methylpropene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in an inert atmosphere at a temperature of 80°C. The reaction produces a mixture of MTMD and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The second step involves the purification of the MTMD from the mixture by column chromatography.
科学的研究の応用
MTMD has been used in a variety of scientific research applications, including drug delivery, imaging, and other biomedical applications. For example, MTMD has been used as a targeting agent for the delivery of drugs to specific cells or tissues. It has also been used in imaging applications to monitor the delivery of drugs or other molecules to target sites. Additionally, MTMD has been used to study the biochemical and physiological effects of drugs or other molecules on cells and tissues.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 3-methoxy-2-methylprop-1-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "3-methoxy-2-methylprop-1-en-1-ol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)" ], "Reaction": [ "Step 1: Dissolve 3-methoxy-2-methylprop-1-en-1-ol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent (e.g. toluene).", "Step 2: Add a base (e.g. potassium carbonate) and a palladium catalyst (e.g. palladium acetate) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter off any solid impurities.", "Step 5: Purify the resulting product by column chromatography or recrystallization to obtain the final compound." ] } | |
CAS番号 |
1398771-34-0 |
製品名 |
2-(3-methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C11H21BO3 |
分子量 |
212.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



